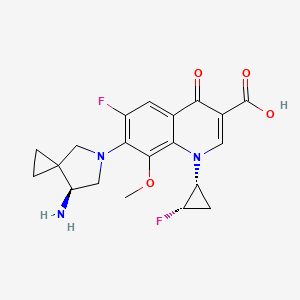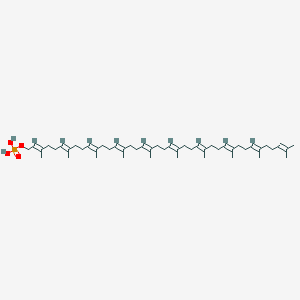
5-Formyl-2-hydroxyhepta-2,4-dienedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-formyl-2-hydroxyhepta-2,4-dienedioic acid is a muconic semialdehyde. It is a conjugate acid of a 5-formyl-2-hydroxyhepta-2,4-dienedioate.
科学的研究の応用
Inhibition of Enzymes
5-Formyl-2-hydroxyhepta-2,4-dienedioic acid demonstrates significant potential in inhibiting enzymes. For instance, it has been found to be a potent inhibitor of thymidylate synthetase, an enzyme crucial for DNA synthesis in bacteria, showing competitive inhibition properties with a low Ki value (Santi & Sakai, 1971).
Selective Oxidation Processes
This compound is involved in selective oxidation processes. A study focused on the selective oxidation of related compounds to form 5-substituted 2-hydroxy-1,3-benzenedicarbaldehydes and 5-substituted 3-formyl-3-formyl-2-hydroxybenzoic acids, highlighting its role in complex chemical synthesis processes (Hu & Hu, 1991).
Biomass Conversion and Functionalization
It has applications in biomass conversion and functionalization. Formic acid-mediated liquefaction of chitin, a process involving the functionalization and depolymerization of chitin, results in the formation of derivatives including 5-(formyloxymethyl)furfural (FMF) (Zhang & Yan, 2016).
Catalysis and Chemical Synthesis
The compound is significant in catalysis and chemical synthesis. For example, the selective oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid has been explored, indicating its role in producing important bio-block materials used in synthesis, chemical intermediates, and pharmaceuticals (Xu et al., 2019).
特性
CAS番号 |
2461-62-3 |
|---|---|
分子式 |
C8H8O6 |
分子量 |
200.14 g/mol |
IUPAC名 |
(E,5Z)-5-(hydroxymethylidene)-2-oxohept-3-enedioic acid |
InChI |
InChI=1S/C8H8O6/c9-4-5(3-7(11)12)1-2-6(10)8(13)14/h1-2,4,9H,3H2,(H,11,12)(H,13,14)/b2-1+,5-4+ |
InChIキー |
JCYNPXMAUUAOMA-OMUGJNSGSA-N |
異性体SMILES |
C(/C(=C\O)/C=C/C(=O)C(=O)O)C(=O)O |
SMILES |
C(C(=CO)C=CC(=O)C(=O)O)C(=O)O |
正規SMILES |
C(C(=CO)C=CC(=O)C(=O)O)C(=O)O |
同義語 |
2-hydroxy-5-carboxymethylmuconate semialdehyde 5-carboxymethyl-2-hydroxymuconate semialdehyde CHMSA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



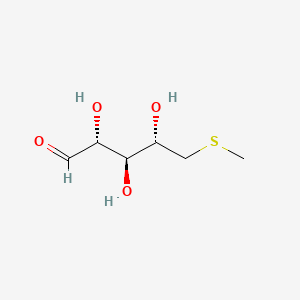



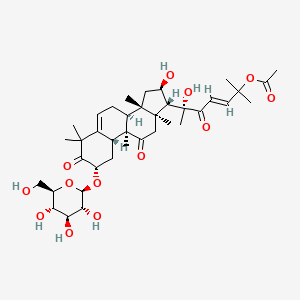
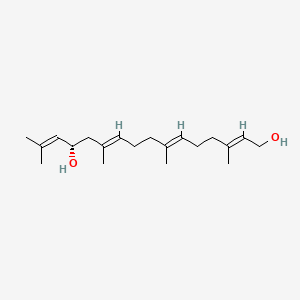

![(2S,4R)-2-[(Z)-5-carboxy-1-pentenyl]-4-(4-chlorophenylsulfonylamino)-1-(3-pyridylmethyl)pyrrolidine hydrochloride](/img/structure/B1237237.png)
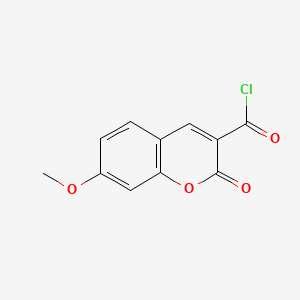
![5-Nitro-2-[(phenylmethyl)amino]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester](/img/structure/B1237240.png)
